2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound (CAS: 302914-17-6) is a benzoxazine derivative characterized by a fused pyrazolo-oxazine core substituted with chlorinated phenyl groups. Its molecular formula is C₂₃H₁₅Cl₃N₂O, featuring a 4-chlorophenyl group at position 2 and a 3,4-dichlorophenyl group at position 3. Safety protocols emphasize handling precautions due to its hazardous nature, including avoidance of heat and ignition sources .
Properties
CAS No. |
302914-17-6 |
|---|---|
Molecular Formula |
C22H15Cl3N2O |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Cl3N2O/c23-15-8-5-13(6-9-15)19-12-20-16-3-1-2-4-21(16)28-22(27(20)26-19)14-7-10-17(24)18(25)11-14/h1-11,20,22H,12H2 |
InChI Key |
NHYYOSCGYDQLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H15Cl2N3O
- Molecular Weight : 372.25 g/mol
- IUPAC Name : this compound
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-c][1,3]oxazine derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that derivatives similar to the target compound showed significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar pyrazole frameworks have been studied for their efficacy against bacterial strains:
- Antibacterial Activity : Preliminary assays indicate activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of pyrazolo[1,5-c][1,3]oxazine derivatives:
- Mechanism : The compounds may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Case Study : A study reported that similar compounds reduced inflammatory markers in animal models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-c][1,3]oxazine derivatives:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., chlorine atoms) on the phenyl rings enhances the compound's reactivity and biological potency.
- Substituent Variations : Modifications on the nitrogen and oxygen atoms within the oxazine ring can significantly affect pharmacological outcomes.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of pyrazolo compounds show significant antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl rings enhance antimicrobial efficacy .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Substituted pyrazoles have shown higher radical scavenging activity compared to standard anti-inflammatory drugs like diclofenac sodium . This suggests potential use in treating inflammatory diseases.
- Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been noted in various studies. It is believed that the pyrazolo ring system contributes to its chemopreventive effects . Further research is needed to elucidate the mechanisms involved in its anticancer properties.
Agricultural Applications
Due to its biological activity, this compound may also find applications in agriculture:
- Pesticidal Activity : Similar compounds have been explored for their potential as agrochemicals. Their ability to inhibit fungal growth could make them suitable candidates for developing new fungicides . The chlorinated phenyl groups present in the structure may enhance the compound's effectiveness against specific plant pathogens.
Materials Science
The unique chemical structure of 2-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine opens avenues for its application in materials science:
- Polymer Chemistry : The heterocyclic nature may allow for incorporation into polymers as a functional additive or stabilizer. Research on related compounds indicates potential uses in creating advanced materials with improved thermal and mechanical properties .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Efficacy : A study highlighted the synthesis of triazole derivatives with enhanced antibacterial activity against MRSA strains. These findings suggest that modifications to the benzo[e]pyrazolo structure could yield potent antimicrobial agents .
- Anti-inflammatory Activity : In a comparative study of various substituted pyrazoles, this compound demonstrated significant anti-inflammatory effects in vitro .
- Agricultural Applications : Preliminary investigations into the fungicidal properties of similar compounds have shown promise in agricultural settings. Future research could focus on field trials to evaluate effectiveness against crop pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chlorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (CID 3121729)
- Molecular Formula : C₂₃H₁₉ClN₂O
- Key Differences: Substituents: A 4-methylphenyl group replaces the 3,4-dichlorophenyl moiety. Structural Data: SMILES string confirms the absence of dichloro substitution, with a methyl group at the para position of the phenyl ring .
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303061-28-1)
- Molecular Formula : C₂₄H₂₄ClN₂O₂
- Key Differences :
7,9-Dichloro-5-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS: 303060-40-4)
- Molecular Formula : C₂₈H₂₀Cl₂N₂O₂
- Key Differences: Substituents: Naphthyl group at position 2 and dichloro substitution on the benzoxazine core.
Comparative Data Table
Key Research Findings
Electron-Withdrawing vs. In contrast, methoxy or methyl groups improve solubility and bioavailability .
Steric Effects :
- Bulky groups like isopropyl or naphthyl may reduce binding entropy in target proteins but improve selectivity .
Safety Profiles :
- Halogenated derivatives (e.g., the target compound) require stringent safety measures due to thermal instability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
